4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
CAS No.: 618427-28-4
Cat. No.: VC16296603
Molecular Formula: C17H17N7O2S
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618427-28-4 |
|---|---|
| Molecular Formula | C17H17N7O2S |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 4-[[2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C17H17N7O2S/c1-2-24-16(13-9-19-7-8-20-13)22-23-17(24)27-10-14(25)21-12-5-3-11(4-6-12)15(18)26/h3-9H,2,10H2,1H3,(H2,18,26)(H,21,25) |
| Standard InChI Key | VUSJEDSYOIVAIN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC=CN=C3 |
Introduction
4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound belonging to the class of triazole derivatives. It features a triazole ring, a pyrazine moiety, and a sulfanylacetylamino group, which are significant for its potential applications in pharmaceuticals and biological studies. This compound is of interest due to its diverse biological activities, including antifungal and anticancer properties, which are common among triazole derivatives.
Structural Characteristics
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Molecular Formula: The molecular formula for this compound is not explicitly listed in the available sources, but it can be inferred from its structural components.
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Molecular Weight: The molecular weight is also not directly provided but can be estimated based on the components.
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Key Components: The compound includes a triazole ring, a pyrazine ring, and a sulfanylacetyl group attached to an amino benzamide moiety.
Synthesis and Preparation
The synthesis of 4-[({[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to monitor the progress of the reactions.
Biological Activities and Applications
Triazole derivatives, including this compound, are known for their diverse biological activities. They have shown potential in antifungal and anticancer applications due to their ability to interact with specific biological targets. The presence of the pyrazine ring and the sulfanyl group may enhance its interaction with enzymes or receptors, making it a candidate for drug design and development.
Chemical Reactions and Stability
This compound can participate in various chemical reactions typical for amides and heterocycles. It may undergo hydrolysis, oxidation, or reduction reactions depending on the conditions. The stability of the compound is crucial, and reactions should be conducted under controlled environments to prevent degradation or side reactions.
Characterization Techniques
Characterization techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and NMR spectroscopy are essential for confirming the identity and purity of the synthesized compound. These methods provide detailed information about the molecular structure and help in identifying any impurities.
Data Table: General Information on Similar Triazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Components |
|---|---|---|---|
| 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide | C13H13N7OS2 | 347.419 | Triazole, Pyridine, Thiadiazole |
| 2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide | C18H20N6OS | 368.5 | Triazole, Pyrazine, Ethylphenyl |
| Ethyl 4-[({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | C20H21N5O3S | 411.5 | Triazole, Pyridine, Ethyl Benzoate |
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